4,5-Dichloro-3-ethoxythiophene-2-carboxylic acid
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Overview
Description
4,5-Dichloro-3-ethoxythiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with chlorine atoms at positions 4 and 5, an ethoxy group at position 3, and a carboxylic acid group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-3-ethoxythiophene-2-carboxylic acid typically involves the chlorination of 3-ethoxythiophene-2-carboxylic acid. The reaction is carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-3-ethoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4,5-Dichloro-3-ethoxythiophene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-3-ethoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets, leading to inhibition of specific enzymes or disruption of cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
3-Ethoxythiophene-2-carboxylic acid: Lacks the chlorine substituents, resulting in different reactivity and properties.
4,5-Dichlorothiophene-2-carboxylic acid: Lacks the ethoxy group, affecting its solubility and reactivity.
Thiophene-2-carboxylic acid: A simpler analog without the ethoxy and chlorine substituents.
Uniqueness: 4,5-Dichloro-3-ethoxythiophene-2-carboxylic acid is unique due to the combination of chlorine and ethoxy substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .
Properties
IUPAC Name |
4,5-dichloro-3-ethoxythiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O3S/c1-2-12-4-3(8)6(9)13-5(4)7(10)11/h2H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQJVYIDGFKOPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(SC(=C1Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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